Structural Comparison: Vicinal vs. Geminal Bromine Substitution Pattern
The primary differentiation for 2,3-dibromo-4-nitropentane lies in its unique 2,3-vicinal dibromide arrangement, which confers distinct reactivity compared to analogs like 2,3-dibromo-2-nitropentane [1]. In the target compound, bromine atoms are on adjacent carbons (C2 and C3) adjacent to a nitro group at C4 [2]. This vicinal arrangement promotes specific elimination and substitution pathways not accessible to analogs with a geminal dibromide pattern (e.g., both bromines on C2).
| Evidence Dimension | Bromine Substitution Pattern |
|---|---|
| Target Compound Data | Vicinal (C2, C3) |
| Comparator Or Baseline | Geminal (C2) for 2,3-dibromo-2-nitropentane |
| Quantified Difference | Qualitative: Vicinal vs. Geminal |
| Conditions | Structural analysis based on IUPAC name and InChI data. |
Why This Matters
The vicinal arrangement is critical for stereoselective synthesis and for generating specific alkene products via elimination.
- [1] PubChem. (n.d.). 2,3-Dibromo-2-nitropentane. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] PubChem. (n.d.). 2,3-Dibromo-4-nitropentane. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
